molecular formula C16H22N2O4 B2622769 1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid CAS No. 2177264-07-0

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid

Cat. No.: B2622769
CAS No.: 2177264-07-0
M. Wt: 306.362
InChI Key: KTMWARWOMZWWRJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylamino group. Its distinct chemical properties make it a valuable intermediate in various synthetic processes and research applications.

Preparation Methods

The synthesis of 1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an amine group reacts with a phenyl halide.

    Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrrolidine ring or the phenylamino group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-2-carboxylic acid: This compound differs in the position of the carboxylic acid group, leading to variations in its chemical properties and reactivity.

    1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical behavior and applications.

    1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functionality, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-16(11-18,13(19)20)17-12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMWARWOMZWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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